molecular formula C12H9F3N2O B1365681 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide CAS No. 90357-53-2

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Cat. No. B1365681
CAS RN: 90357-53-2
M. Wt: 254.21 g/mol
InChI Key: HHWDZLSGDDXUSM-UHFFFAOYSA-N
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Description

“N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide” is a chemical compound with the molecular formula C12H9F3N2O . It has a molecular weight of 254.21 g/mol . The compound is a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) . The canonical SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a density of 1.28 , a melting point of 137-139 °C , and a boiling point of 395.5±42.0 °C (Predicted) . It also has a flash point of 193°C and a vapor pressure of 1.83E-06mmHg at 25°C .

Scientific Research Applications

Polymer Synthesis and Liquid Crystalline Behavior

Manning et al. (2015) investigated the synthesis of bulky poly(methacrylamide)s, including N-(Bis(4-(2-ethylhexyloxy)phenyl)(phenyl)-methyl)methacrylamide. They found that when combined with specific agents, these polymers exhibited lamellar crystallization and lyotropic liquid crystalline behavior in solvents like hexanes and chloroform. This highlights the compound's potential in creating polymers with unique physical properties (Manning et al., 2015).

Novel Polymerization for Biomedical Applications

Gallardo and Román (1993) synthesized a new methacrylamide derivative, N -[4-(4-methoxyphenylacetyloxy)phenyl]methacrylamide, which displayed properties of biomedical interest. This work showcases the potential of methacrylamide derivatives, like N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, in biomedical applications (Gallardo & Román, 1993).

Photophysical Properties

Yang et al. (2004) studied the photophysical behavior of N-aryl-substituted trans-4-aminostilbenes, noting that the behavior was influenced by the substituents, such as cyano groups. This research underlines the importance of substituents like those in N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in determining the photophysical properties of compounds (Yang et al., 2004).

Polymer Degradation by Lysosomal Enzymes

Duncan et al. (1980) explored the degradation of N-(2-hydroxypropyl) methacrylamide copolymers by lysosomal enzymes. Their findings are relevant to understanding how polymers, potentially including those derived from N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, interact with biological systems (Duncan et al., 1980).

Optically Active Polymethacrylamides

Fu et al. (2007) synthesized optically active polymethacrylamides, highlighting the potential of compounds like N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in creating polymers with specific optical activities (Fu et al., 2007).

Controlled Synthesis for Drug Delivery

Scales et al. (2005) reported on the controlled synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a polymer used in drug delivery. Their work suggests the importance of controlled synthesis methods for compounds like N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide in pharmaceutical applications (Scales et al., 2005).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDZLSGDDXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456989
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
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Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

CAS RN

90357-53-2
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
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Record name N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide
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Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide
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Record name N-[4-cyano-3-trifluoromethylphenyl]methacrylamide
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Record name 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methacrylamide (153.00 g, 1797.88 mmol) in 800 mL of N,N-dimethylformamide was added 4-cyano-3-(trifluoromethyl)phenyl fluoride (200 g, 1057.58 mmol) at room temperature. The solution was cooled in a methanol/dry ice bath to −20° C. To this cooled solution was added sodium hydride (102 g, 2696.84 mmol), portion-wise, while keeping the reaction mixture temperature below 70° C. The reaction mixture was allowed to cool to room temperature and stirred for 4 hours under nitrogen atmosphere. Water (915 mL) was added followed by 18% HCl (250 mL) and hexane (970 mL). The resultant slurry was allowed to stir overnight. The solid was filtered, washed sequentially with water (3×150 mL) and hexane (100 mL), and dried at 60° C. to give the title product as an off white solid (260 g, 97%).
Quantity
153 g
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200 g
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800 mL
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102 g
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250 mL
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970 mL
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915 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

Methyl acrylic acid (510 mg, 6 mmol) in DMA (10 ml) was treated with thionyl chloride (714 mg, 6 mmol) at 0° C. The mixture was stirred for 30 min then 4-cyano-3-trifluoromethyl-aniline (1.0 g, 6.0 mmol) was added. The resulting suspension was stirred overnight and then quenched with NaHCO3. The reaction mixture was extracted with ethyl acetate, washed with brine and dried with Na2SO4. The resulting concentrated crude product was purified on column (Ethyl acetate:Hexane, 1:2) to yield the title compound as a yellow solid.
Quantity
510 mg
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reactant
Reaction Step One
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714 mg
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10 mL
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solvent
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1 g
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reactant
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Synthesis routes and methods III

Procedure details

Using 4-cyano-3-trifluoromethylaniline and methacryloyl chloride as starting materials, the title compound is prepared according to the method described in J. Med. Chem., 1988, 954–959.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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